Cas no 477286-40-1 ((Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

(Z)-4-(4-ブロモフェニル)-N-(4-スルファモイルフェニル)-1,3-チアゾール-2-カルボヒドラゾノイルシアニドは、高度に特異的なチアゾール系化合物であり、医薬品中間体や生物活性分子の合成において重要な役割を果たします。この化合物は、4-ブロモフェニル基とスルホンアミド基を有するユニークな構造を持ち、分子内の電子効果や立体配置により優れた反応性を示します。特に、ヒドラゾノイルシアニド部位は求電子試薬として機能し、複雑なヘテロ環化合物の構築に有用です。また、結晶性が高く精製が容易であるため、再現性のある実験結果が得られます。その安定性と多様な官能基との互換性から、創薬研究や材料科学分野での応用が期待されています。

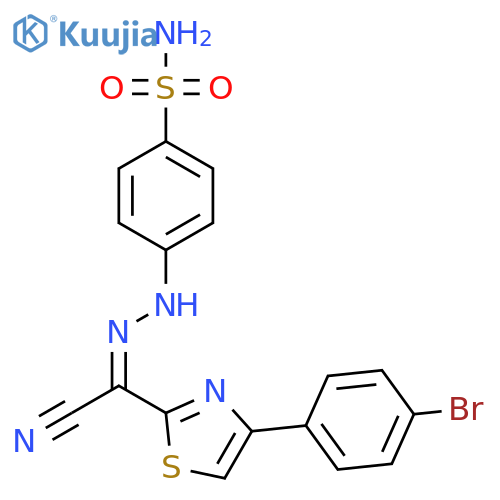

477286-40-1 structure

商品名:(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 化学的及び物理的性質

名前と識別子

-

- 4-[(2Z)-2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl](cyano)methylidene}hydrazinyl]benzenesulfonamide

- STK898730

- F0760-3215

- 477286-40-1

- (Z)-4-(4-bromophenyl)-N'-(4-sulfamoylphenyl)thiazole-2-carbohydrazonoyl cyanide

- (2Z)-4-(4-bromophenyl)-N-(4-sulfamoylanilino)-1,3-thiazole-2-carboximidoyl cyanide

- AKOS005639567

- (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

- (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)thiazole-2-carbohydrazonoyl cyanide

- Benzenesulfonamide, 4-[2-[[4-(4-bromophenyl)-2-thiazolyl]cyanomethylene]hydrazinyl]-

-

- インチ: 1S/C17H12BrN5O2S2/c18-12-3-1-11(2-4-12)16-10-26-17(21-16)15(9-19)23-22-13-5-7-14(8-6-13)27(20,24)25/h1-8,10,22H,(H2,20,24,25)/b23-15-

- InChIKey: KKVJEJICFVOEDZ-HAHDFKILSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1=CSC(/C(/C#N)=N\NC2C=CC(=CC=2)S(N)(=O)=O)=N1

計算された属性

- せいみつぶんしりょう: 460.96158g/mol

- どういたいしつりょう: 460.96158g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 686

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 158Ų

じっけんとくせい

- 密度みつど: 1.67±0.1 g/cm3(Predicted)

- ふってん: 662.0±65.0 °C(Predicted)

- 酸性度係数(pKa): 5.52±0.10(Predicted)

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0760-3215-2mg |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477286-40-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0760-3215-20mg |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477286-40-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0760-3215-1mg |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477286-40-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0760-3215-4mg |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477286-40-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0760-3215-5μmol |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477286-40-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0760-3215-25mg |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477286-40-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0760-3215-75mg |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477286-40-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0760-3215-10μmol |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477286-40-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0760-3215-10mg |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477286-40-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0760-3215-3mg |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |

477286-40-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

477286-40-1 ((Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量